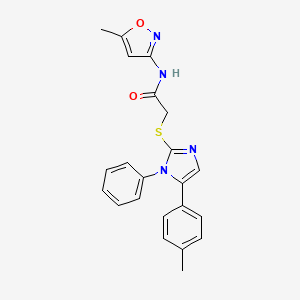

N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes an isoxazole ring, an imidazole ring, and a thioacetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Synthesis of the Imidazole Ring: The imidazole ring is often formed via a Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine.

Thioacetamide Group Introduction: The thioacetamide group can be introduced by reacting an appropriate acyl chloride with a thiol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening for optimal reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring, potentially reducing it to an imidazoline derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Imidazoline derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Mechanism of Action

The mechanism by which N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-(5-methylisoxazol-3-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the p-tolyl group, which may affect its biological activity and chemical properties.

N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)propionamide: Similar structure but with a propionamide group instead of an acetamide group, potentially altering its reactivity and interactions.

Uniqueness

The presence of both the isoxazole and imidazole rings, along with the thioacetamide group, makes N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide unique. This combination of functional groups can confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound with potential applications in medicinal chemistry, particularly as a lead compound for drug development. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of an isoxazole ring and an imidazole moiety, which are known to influence its biological properties. The presence of the p-tolyl group enhances its lipophilicity, potentially affecting its pharmacokinetics.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄OS |

| Molecular Weight | 302.39 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating biochemical pathways involved in disease processes.

Biological Evaluation

Recent studies have demonstrated the compound's potential as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which is implicated in insulin signaling and diabetes. The compound exhibited an IC50 value of approximately 4.48 µM, indicating significant inhibitory activity against PTP1B .

Antimicrobial Activity

In vitro tests have shown that the compound possesses antibacterial and antifungal properties. It was evaluated against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as fungal species. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4.8 |

| Staphylococcus aureus | 9.6 |

| Candida albicans | 16.0 |

| Bacillus subtilis | 8.0 |

These results indicate that the compound could serve as a potential therapeutic agent for treating infections caused by these pathogens .

Structure-Activity Relationships (SAR)

The presence of various substituents on the isoxazole and imidazole rings significantly influences the biological activity of this compound. For instance, modifications to the p-tolyl group have been shown to enhance or diminish inhibitory effects on target enzymes. Comparative studies with similar compounds reveal that slight alterations in their chemical structures can lead to substantial differences in their biological efficacy.

Case Studies

- Inhibition of PTP1B : A study focused on the synthesis and evaluation of N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamide highlighted its role as a PTP1B inhibitor. The docking studies revealed crucial interactions with active site residues, suggesting a specific binding mode that could be exploited for further drug design .

- Antimicrobial Testing : Another investigation assessed the antimicrobial properties of various derivatives of this compound against clinical isolates. The findings indicated promising activity against resistant strains, supporting its potential as a novel antimicrobial agent .

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S/c1-15-8-10-17(11-9-15)19-13-23-22(26(19)18-6-4-3-5-7-18)29-14-21(27)24-20-12-16(2)28-25-20/h3-13H,14H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNFYLDRBTZMGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NOC(=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.